molecular formula C16H18N2O3S B5420885 ethyl 3-methyl-5-[(3-phenylpropanoyl)amino]-4-isothiazolecarboxylate

ethyl 3-methyl-5-[(3-phenylpropanoyl)amino]-4-isothiazolecarboxylate

Cat. No.: B5420885
M. Wt: 318.4 g/mol
InChI Key: NYZPDZGGWNZFPL-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-[(3-phenylpropanoyl)amino]-4-isothiazolecarboxylate is a complex organic compound with a unique structure that includes an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-[(3-phenylpropanoyl)amino]-4-isothiazolecarboxylate typically involves multi-step organic reactions. One common method includes the formation of the isothiazole ring through cyclization reactions, followed by the introduction of the phenylpropanoyl group via acylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-[(3-phenylpropanoyl)amino]-4-isothiazolecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-methyl-5-[(3-phenylpropanoyl)amino]-4-isothiazolecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 3-methyl-5-[(3-phenylpropanoyl)amino]-4-isothiazolecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-methylpyrazole-5-carboxylate
  • Ethyl 5-phenylisoxazole-3-carboxylate
  • Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate

Uniqueness

Ethyl 3-methyl-5-[(3-phenylpropanoyl)amino]-4-isothiazolecarboxylate is unique due to its specific isothiazole ring structure and the presence of the phenylpropanoyl group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

ethyl 3-methyl-5-(3-phenylpropanoylamino)-1,2-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-21-16(20)14-11(2)18-22-15(14)17-13(19)10-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZPDZGGWNZFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=C1C)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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